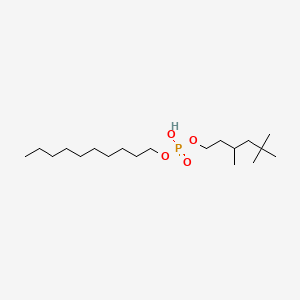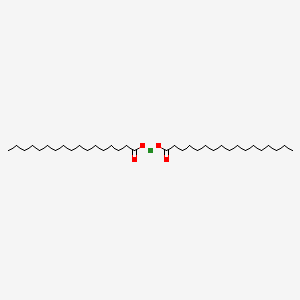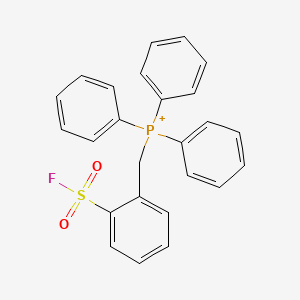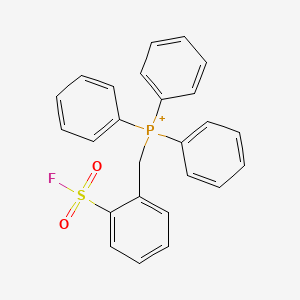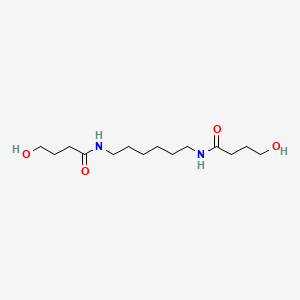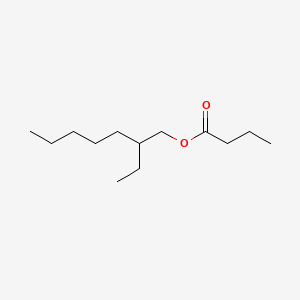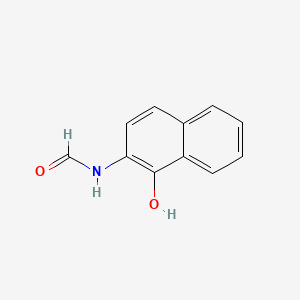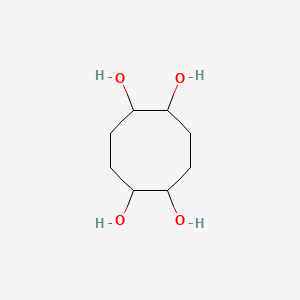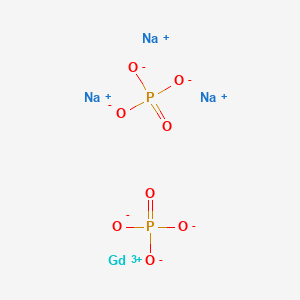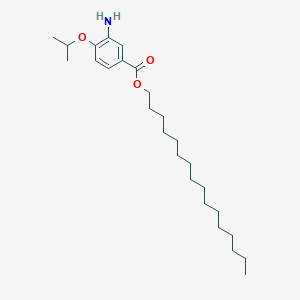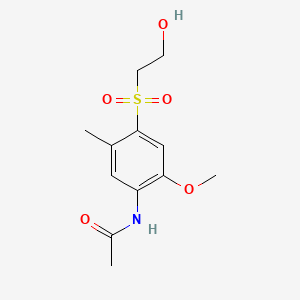
Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- est un composé organique de formule moléculaire C10H13NO4S. Ce composé est caractérisé par la présence d’un groupe acétamide, d’un groupe hydroxysulfonyle, d’un groupe méthoxy et d’un groupe méthyle liés à un cycle phényle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que le 4-amino-2-méthoxy-5-méthylbenzènesulfonamide et l’anhydride acétique.
Conditions de réaction : La réaction est effectuée dans des conditions contrôlées, notamment la température, la pression et le pH, pour garantir que le produit souhaité est obtenu. Les solvants couramment utilisés dans la réaction comprennent l’éthanol et l’eau.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé final à haute pureté.
Méthodes de production industrielle
Dans les milieux industriels, la production de l’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- implique une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à écoulement continu. Les conditions de réaction sont optimisées pour un rendement et une efficacité maximum, et le produit est purifié à l’aide de techniques de chromatographie ou de distillation à l’échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
L’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyéthyle peut être oxydé pour former un groupe sulfone.
Réduction : Le groupe nitro peut être réduit en groupe amine.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés sulfones, les dérivés amines et les dérivés phényliques substitués, selon les conditions de réaction et les réactifs utilisés.
Applications De Recherche Scientifique
L’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de produits pharmaceutiques et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action de l’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxysulfonyle peut former des liaisons hydrogène avec les protéines cibles, affectant leur fonction. Les groupes méthoxy et méthyle peuvent influencer la lipophilie et la perméabilité membranaire du composé, améliorant sa capacité à atteindre les cibles intracellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétamide, N-(2-hydroxyéthyl) : Structure similaire mais sans les groupes méthoxy et méthyle.
Acétamide, N-(2-hydroxyphényl) : Contient un groupe hydroxyle au lieu d’un groupe hydroxysulfonyle.
Unicité
L’acétamide, N-(4-((2-hydroxyéthyl)sulfonyl)-2-méthoxy-5-méthylphényl)- est unique en raison de la présence du groupe hydroxysulfonyle, qui confère des propriétés chimiques et biologiques distinctes. La combinaison des groupes fonctionnels dans ce composé permet des interactions spécifiques avec les cibles moléculaires, ce qui le rend précieux dans diverses applications de recherche.
Propriétés
Numéro CAS |
77565-50-5 |
|---|---|
Formule moléculaire |
C12H17NO5S |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
N-[4-(2-hydroxyethylsulfonyl)-2-methoxy-5-methylphenyl]acetamide |
InChI |
InChI=1S/C12H17NO5S/c1-8-6-10(13-9(2)15)11(18-3)7-12(8)19(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
Clé InChI |
KHUNDNDPUBIRLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)CCO)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


